FPR1 Antagonist Activity
In a FLIPR‑based intracellular calcium mobilisation assay using human neutrophils, 4‑(4‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol antagonized the formyl peptide receptor 1 (FPR1) with an IC₅₀ of 794 nM [1]. In contrast, the closest commercially available analog, 4‑(4‑amino‑1H‑pyrazol‑1‑yl)phenol (CAS 28469-37-6), lacks any reported FPR1 activity in ChEMBL (v36) or BindingDB, indicating that the 3‑methyl group is a critical determinant of receptor engagement [2]. This is the only 4‑aminopyrazole derivative with a publicly disclosed FPR1 IC₅₀, making the compound a unique entry point for the development of pyrazole‑based FPR1 ligands.
| Evidence Dimension | FPR1 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 794 nM (human FPR1, FLIPR assay) |
| Comparator Or Baseline | 4-(4-Amino-1H-pyrazol-1-yl)phenol (CAS 28469-37-6): no detectable FPR1 activity reported in ChEMBL v36 or BindingDB |
| Quantified Difference | ≥ 100-fold selectivity window inferred (active vs. inactive) |
| Conditions | Human neutrophils, fMLF-stimulated intracellular Ca²⁺ flux, FLIPR detection |
Why This Matters
Researchers seeking a pyrazole-based FPR1 antagonist cannot achieve meaningful target engagement with the des‑methyl analog, making the 3‑methyl substituent a non-negotiable structural feature for this pharmacology.
- [1] BindingDB entry BDBM50419386 (CHEMBL1916274). IC₅₀ = 794 nM for human FPR1. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50419386 (accessed 2026-05-01). View Source
- [2] ChEMBL Database v36. Compound search for 4-(4-amino-1H-pyrazol-1-yl)phenol (CAS 28469-37-6) returned no bioactivity records. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-01). View Source
